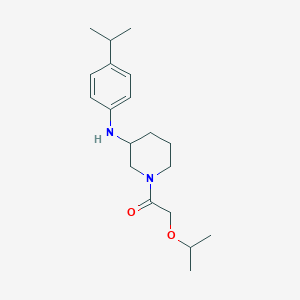![molecular formula C15H18ClF3N2O B5319347 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-1-piperidinyl)acetamide](/img/structure/B5319347.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-1-piperidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-1-piperidinyl)acetamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This compound has been extensively studied and has shown promising results in various scientific research applications.
Wirkmechanismus
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-1-piperidinyl)acetamide inhibits the activity of CFTR chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride transport across the cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of CFTR chloride channel activity, the restoration of normal chloride transport in cells affected by cystic fibrosis, and the improvement of respiratory function in individuals with cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-1-piperidinyl)acetamide is its specificity for CFTR chloride channels, which allows for targeted inhibition of these channels in scientific research applications. However, one limitation is that this compound may not be effective in all individuals with cystic fibrosis, as the underlying genetic mutations that cause the disorder can vary.
Zukünftige Richtungen
There are several future directions for research involving N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-1-piperidinyl)acetamide, including the development of more potent and selective inhibitors of CFTR chloride channels, the investigation of the effects of this compound on other ion channels and transporters, and the exploration of the potential therapeutic uses of this compound in other disorders involving ion transport dysfunction.
Synthesemethoden
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-1-piperidinyl)acetamide involves several steps, including the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2-methylpiperidine to form the intermediate 2-(2-methylpiperidin-1-yl)aniline. This intermediate is then reacted with acetic anhydride to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-1-piperidinyl)acetamide has been used in various scientific research applications, including the study of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. This compound has been shown to inhibit the activity of CFTR chloride channels, which are defective in individuals with cystic fibrosis. This inhibition can help to restore normal chloride transport in affected cells and improve respiratory function.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF3N2O/c1-10-4-2-3-7-21(10)9-14(22)20-13-8-11(15(17,18)19)5-6-12(13)16/h5-6,8,10H,2-4,7,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDSOGKEOLANEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-4-(4-hydroxyphenyl)-3-pyridin-2-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5319268.png)
![4-[(4-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5319272.png)
![N-(4-chlorobenzyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5319282.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5319291.png)
![3-allyl-5-{3-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319303.png)
![1'-(3-methoxybenzyl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5319311.png)
![3-[4-(5-{[methoxy(phenyl)acetyl]amino}-1H-pyrazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B5319319.png)

![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(4-methyl-1H-imidazol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5319351.png)
![4-(1-methyl-5-piperidin-1-yl-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5319352.png)
![2-(4-bromophenyl)-3-[4-(4-morpholinyl)-3-nitrophenyl]acrylonitrile](/img/structure/B5319360.png)


![N-(4-chlorophenyl)-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]urea](/img/structure/B5319387.png)